3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile
Description
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C10H9NO3/c11-4-3-8(12)7-1-2-9-10(5-7)14-6-13-9/h1-2,5,8,12H,3,6H2 |
InChI Key |
WRFRLUPCPUPBKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC#N)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Multi-Step Organic Reactions
Step 1: Synthesis of 1,3-Benzodioxole-5-carbaldehyde
- Method : Oxidative cyclization of catechol derivatives with formaldehyde or via the reaction of catechols with chloromethyl methyl ether under basic conditions.
- Reference : Aboul-Enein et al. (2012) described the synthesis of benzodioxole derivatives through oxidative cyclization, which can be adapted for this compound.
Step 2: Formation of the Benzodioxole-Substituted Propanitrile
- Reaction : Nucleophilic addition of a cyanide source (e.g., sodium cyanide) to the aldehyde, followed by hydroxylation.
- Conditions : Reflux in aqueous or alcoholic medium with controlled pH to favor addition.
- Notes : The nitrile group formation is facilitated by the reaction of the aldehyde with cyanide ions, resulting in a cyanohydrin intermediate, which can be dehydrated to yield the nitrile.
Step 3: Hydroxylation at the 3-Position
Alternative Approach: Direct Functionalization
- Direct functionalization of a pre-formed benzo[d]dioxole core with a suitable 3-hydroxypropanenitrile precursor using electrophilic or nucleophilic substitution reactions.
Reaction Conditions and Parameters
| Step | Reagents | Solvent | Temperature | Catalyst | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Catechol, formaldehyde | Acetic acid or aqueous | Reflux | None | High | Cyclization to benzodioxole |
| 2 | Aldehyde, sodium cyanide | Ethanol/water | Reflux | None | Moderate | Cyanide addition to aldehyde |
| 3 | Nitrile, hydroxide | Water | Mild heating | Metal catalyst | Variable | Hydroxylation |
Analytical Techniques for Monitoring
- NMR Spectroscopy : To verify the formation of the nitrile and hydroxyl groups.
- HPLC : To monitor purity and reaction progress.
- IR Spectroscopy : To identify characteristic nitrile (around 2200 cm$$^{-1}$$) and hydroxyl (around 3400 cm$$^{-1}$$) stretches.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can interact with specific binding sites, leading to modulation of biological pathways. This compound may induce apoptosis in cancer cells by targeting key proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Chalcone Derivatives
- Example: 3-(Benzo[d][1,3]dioxol-5-yl)-1-arylprop-2-en-1-one Key Features: Aryl ketone group instead of nitrile; α,β-unsaturated carbonyl system. Synthesis: Claisen-Schmidt condensation of benzodioxole aldehydes with acetophenones . Reactivity: The enone system enables Michael additions and Diels-Alder reactions, unlike the nitrile in the target compound.
Pyrazole Derivatives
- Example : 3-(Benzo[d][1,3]dioxol-5-yl)-5-(3-fluorophenyl)-1H-pyrazole
Ester and Amide Derivatives
- Example: Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoate Key Features: Ester and dioxoisoindolin groups. Synthesis: Thianthrenium salt-mediated coupling (71% yield) .
Physicochemical Properties
Biological Activity
3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The method often includes the use of catalysts to enhance yield and selectivity.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, derivatives of 1,3-dioxolanes have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL for some derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 625-1250 |
| 1,3-Dioxolane Derivative A | P. aeruginosa | 500 |
| 1,3-Dioxolane Derivative B | C. albicans | 250 |
Antifungal Activity
Similar to its antibacterial effects, the compound also demonstrates antifungal activity. Studies have shown that certain derivatives effectively inhibit the growth of Candida albicans, a common fungal pathogen .
Case Studies
A notable study investigated the biological activity of various dioxolane derivatives, including those similar to this compound. The results revealed that these compounds exhibited varying degrees of antibacterial and antifungal activity based on their structural modifications. Specifically, compounds with hydroxyl and nitrile groups were found to enhance activity against both bacteria and fungi .
The precise mechanism by which this compound exerts its biological effects remains an area of ongoing research. However, it is hypothesized that the presence of the benzo[d][1,3]dioxole structure may facilitate interactions with microbial cell membranes or enzymes critical for survival.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile?
The synthesis requires precise control of reaction conditions to ensure stereochemical fidelity and functional group compatibility. Critical steps include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) are effective for cross-coupling reactions involving the benzo[d][1,3]dioxole moiety .
- Solvent systems : Polar aprotic solvents like dioxane/water mixtures enhance reactivity in Suzuki-Miyaura couplings .
- Temperature control : Reactions often require heating to 100°C for efficient coupling, followed by rapid cooling to prevent byproduct formation .
- Purification : Silica gel chromatography is standard for isolating the nitrile-containing product .
Q. How can researchers characterize the stereochemistry and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the hydroxypropanenitrile group (δ ~3.5–4.5 ppm for hydroxyl and δ ~120 ppm for nitrile) and benzo[d][1,3]dioxole signals (δ ~5.9–6.9 ppm) .
- Chiral HPLC : Essential for resolving enantiomers, particularly if the synthesis involves asymmetric induction .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₀H₉NO₃) and detects isotopic patterns .
Q. What biological screening assays are relevant for initial evaluation?
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC₅₀ comparisons to structurally related compounds .
- Enzyme inhibition : Testing against kinases or cytochrome P450 isoforms due to the dioxole group’s potential as a pharmacophore .
- Anti-inflammatory models : COX-2 inhibition assays or LPS-induced TNF-α suppression in macrophages .
Advanced Research Questions
Q. How does the stereochemistry at the hydroxy group influence biological activity?
- Case study : Methyl (R)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate showed enhanced anti-inflammatory activity compared to the (S)-enantiomer, suggesting chirality-dependent target binding .
- Methodological approach : Synthesize both enantiomers via chiral auxiliaries or enzymatic resolution, then compare bioactivity and molecular docking results .
Q. How can researchers resolve contradictions in reported solubility and stability data?
- Issue : Discrepancies in aqueous solubility may arise from polymorphic forms or hydration states.
- Solutions :
- Perform dynamic light scattering (DLS) to assess aggregation.
- Use differential scanning calorimetry (DSC) to identify polymorphs .
- Compare stability under varying pH (2–12) and temperatures (4–40°C) .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like COX-2 or kinases, leveraging the dioxole ring’s π-π stacking potential .
- MD simulations : Assess conformational stability of the hydroxypropanenitrile group in aqueous vs. lipid bilayer environments .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing nitrile) with activity across analogs .
Methodological Recommendations
- Stereochemical analysis : Combine X-ray crystallography with vibrational circular dichroism (VCD) for unambiguous assignment .
- Scale-up challenges : Transition from batch to flow chemistry to improve yield reproducibility .
- Toxicology screening : Use zebrafish models for rapid in vivo toxicity profiling before mammalian studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
